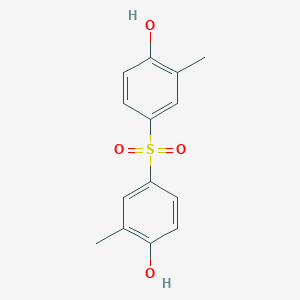
4,4'-Sulfonylbis(2-methylphenol)
Descripción general
Descripción
The compound of interest, 4,4'-Sulfonylbis(2-methylphenol), is a bisphenol derivative with sulfonyl linkages. This type of compound is significant in the field of organic chemistry due to its potential applications in polymer synthesis and its role as an intermediate in various chemical reactions. The papers provided discuss related compounds and reactions that can shed light on the synthesis, structure, and properties of similar sulfonylated phenolic compounds.
Synthesis Analysis
The synthesis of sulfonylated phenolic compounds can be achieved through various methods. One approach is the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols, which involves a three-component reaction using aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite as an SO2 surrogate under photocatalysis . This method highlights the potential for creating sulfonyl linkages in a controlled manner, which could be applicable to the synthesis of 4,4'-Sulfonylbis(2-methylphenol).
Molecular Structure Analysis
The molecular structure of sulfonylated phenolic compounds can be complex and is often determined using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 2,2'-Sulfinyl-bis(4-methyl phenol) and its thio derivative has been elucidated using these techniques, providing insight into the arrangement of sulfonyl and phenolic groups within the molecule . This information is crucial for understanding the molecular geometry and potential reactivity of 4,4'-Sulfonylbis(2-methylphenol).
Chemical Reactions Analysis
Sulfonylated phenolic compounds can undergo various chemical reactions. The sulfonation of 4-methylphenol with concentrated sulfuric acid has been studied, revealing the formation of different sulfonic acid derivatives depending on the acid concentration . This research indicates the reactivity of the phenolic group in the presence of sulfonating agents, which is relevant to the chemical behavior of 4,4'-Sulfonylbis(2-methylphenol).
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonylated phenolic compounds are influenced by the presence of sulfonyl and phenolic groups. Novel sulfonated poly(arylene biphenylsulfone ether) copolymers containing bisphenylsulfonyl biphenyl moieties have been synthesized, and their structural, thermal, electrochemical, and morphological characteristics have been studied . These properties are essential for understanding the behavior of 4,4'-Sulfonylbis(2-methylphenol) in various environments and applications.
Aplicaciones Científicas De Investigación
Macrocyclic Chemistry : 4,4'-Sulfonylbis(thiophenol) reacts with 4,4'-dichlorodiphenyl sulfone to create macrocyclic thioether sulfones, which include highly strained cyclodimers and cyclotetramers. These macrocycles can adopt different conformations, offering potential applications in material science and molecular engineering (Baxter et al., 1998).
Endocrine Activity : In a study on Bisphenol S (BPS) and its analogs, including 4,4'-Sulfonylbis(2-methylphenol), the endocrine activities of these compounds were evaluated using in-vitro systems. The research examined estrogenic, androgenic, and thyroid hormone activities, finding that some analogs exhibited weak antagonistic activities (Skledar et al., 2016).
Sulfonation and Sulfation : The reaction of 4-methylphenol with concentrated sulfuric acid, leading to sulfonation and sulfation, has been studied. This research provides insights into the chemical pathways and products formed in these reactions, which are crucial for understanding the chemical behavior of similar compounds (Cerfontain & Koeberg-Telder, 1989).
Glucocorticoid and Androgen Receptor Activities : 4,4'-Sulfonylbis(2-methylphenol) was identified as a modulator of the glucocorticoid and androgen receptor activities. This discovery is significant in the context of hormonal balance and potential therapeutic applications (Kolšek et al., 2015).
Photocatalysis in Organic Synthesis : The sulfonylation of benzylic C-H bonds through a reaction involving 4-methylphenols under photocatalytic conditions was investigated. This research has implications for developing new synthetic pathways in organic chemistry (Gong et al., 2018).
Polymer Synthesis and Characterization : Studies have focused on synthesizing and characterizing polymers derived from compounds like 4,4'-Sulfonylbis(2-methylphenol). These investigations are crucial for advancing materials science, particularly in creating new polymers with specific properties (Paventi et al., 1996).
Electrochemical Reduction Studies : The electrochemical reduction of compounds related to 4,4'-Sulfonylbis(2-methylphenol) has been studied, providing insights into their behavior under reduction conditions. This research has implications for electrochemistry and material processing (Pilard et al., 2001).
Polyarylate Synthesis : Research has been conducted on synthesizing polyarylates containing sulfone or ether and sulfone groups, starting from diacid chlorides like 4,4'-Sulfonyldibenzoyl chloride. Such studies contribute to developing new materials with tailored properties for various applications (Hsiao & Chiou, 2001).
Fluorescent Chemosensors : 4,4'-Sulfonylbis(2-(-2-hydroxybenzylideneamino)phenol) was synthesized as a selective fluorescent probe for Al3+. This application demonstrates the potential of derivatives of 4,4'-Sulfonylbis(2-methylphenol) in sensor technology and analytical chemistry (Maity et al., 2017).
Analysis of Bisphenols in Beverages : A method was developed for analyzing bisphenols, including 4,4'-Sulfonylbis(2-methylphenol), in beverages. This research is significant for food safety and environmental monitoring (Regueiro & Wenzl, 2015).
Dissociation Studies in High-Temperature Water : The dissociation equilibrium of 4-methylphenol in high-temperature water was investigated, providing essential data for understanding the thermodynamics of similar compounds (Leo et al., 2002).
Polymer Science : Research has been done on synthesizing aromatic poly(ether sulfone imide)s derived from sulfonyl bis(ether anhydride)s and aromatic diamines. Such studies are important for developing advanced polymers with specific characteristics (Hsiao & Huang, 1998).
Proton Exchange Membranes : Novel biphenol-based poly(arylene ether sulfone)s containing pendant sulfonate groups were prepared for use as proton exchange membranes, demonstrating the application of these materials in fuel cell technology (Wang et al., 2002).
Nanofiltration Membrane Development : Sulfonated thin-film composite nanofiltration membranes were developed for dye treatment, indicating the potential of sulfonated compounds in water treatment technologies (Liu et al., 2012).
Sulfonate Group Polymers : Poly(ether sulfone)s containing pendant sodium sulfonate groups were synthesized, contributing to the development of polymers with enhanced hydrophilicity and thermal stability (Mitsuru et al., 1993).
Matrix Metalloproteinase Inhibition : The deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT, a selective inhibitor of matrix metalloproteinase 2 (MMP2), was studied, highlighting the importance of sulfone derivatives in medicinal chemistry (Tao et al., 2010).
Sulfamate Protection in Medicinal Chemistry : The N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups was explored, demonstrating the utility of sulfamate derivatives in drug development (Reuillon et al., 2012).
Catalytic Alkylation : The kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts was studied, showing the application of sulfonic acid derivatives in catalysis (Elavarasan et al., 2011).
Transition Metal Complexes : Sulfonamide-derived compounds and their transition metal complexes were synthesized and evaluated for biological activities, indicating their potential in developing new therapeutic agents (Chohan & Shad, 2011).
Pesticidal Activity : Derivatives of phenyl tribromomethyl sulfone, including tribromomethyl phenyl sulfone derivatives, were synthesized as potential pesticides, showing the use of sulfone derivatives in agriculture (Borys et al., 2012).
Safety And Hazards
4,4’-Sulfonylbis(2-methylphenol) may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)sulfonyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-9-7-11(3-5-13(9)15)19(17,18)12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGBRKTHOUETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292796 | |
| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Sulfonylbis(2-methylphenol) | |
CAS RN |
16346-97-7 | |
| Record name | 16346-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Sulfonylbis(2-methylphenol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



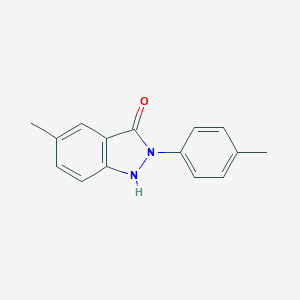
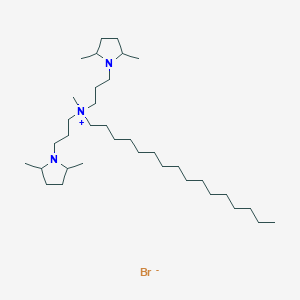
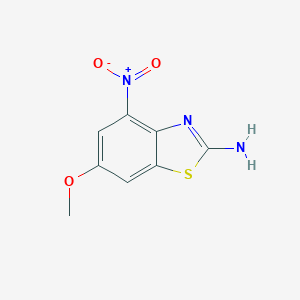
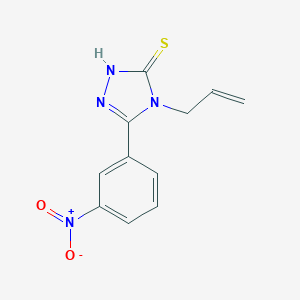
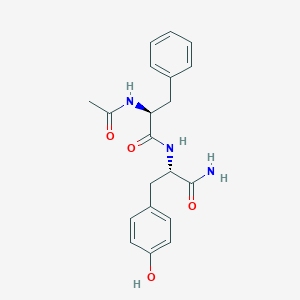


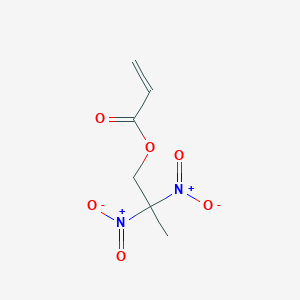


![[2,2'-Bi-p-menth-8-ene]-6,6'-dione](/img/structure/B96397.png)


